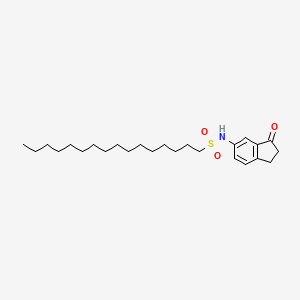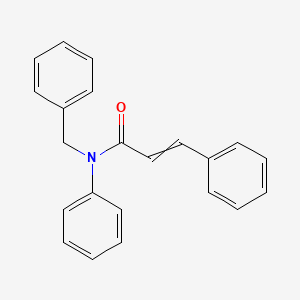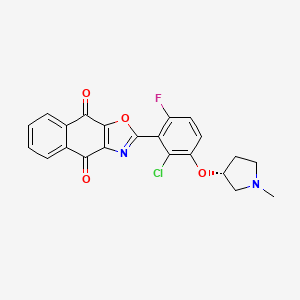
(3-(Piperidin-3-yl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Piperidin-3-yl)pyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a piperidine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Piperidin-3-yl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine can undergo a reaction with an organolithium or Grignard reagent to form the corresponding organometallic intermediate, which is then treated with a boron reagent such as triisopropyl borate to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(3-(Piperidin-3-yl)pyridin-4-yl)boronic acid is known to undergo several types of chemical reactions, including:
Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The piperidine and pyridine rings can undergo various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles and Electrophiles: For substitution reactions on the pyridine and piperidine rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols or ketones.
Scientific Research Applications
(3-(Piperidin-3-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological pathways.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3-(Piperidin-3-yl)pyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron moiety to the desired substrate. In biological systems, the boronic acid group can interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic Acid: Another boronic acid derivative with a pyridine ring, commonly used in similar cross-coupling reactions.
3-Pyridinylboronic Acid: Similar structure but with the boronic acid group attached at a different position on the pyridine ring.
Pyridine-4-boronic Acid Pinacol Ester: A boronic ester derivative used in various synthetic applications.
Uniqueness
(3-(Piperidin-3-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a piperidine and a pyridine ring, which provides additional sites for functionalization and enhances its versatility in chemical synthesis. This structural feature distinguishes it from other boronic acids and makes it particularly valuable in the development of complex organic molecules.
Properties
Molecular Formula |
C10H15BN2O2 |
|---|---|
Molecular Weight |
206.05 g/mol |
IUPAC Name |
(3-piperidin-3-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)10-3-5-13-7-9(10)8-2-1-4-12-6-8/h3,5,7-8,12,14-15H,1-2,4,6H2 |
InChI Key |
DNVCWOHOWWOIPO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NC=C1)C2CCCNC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


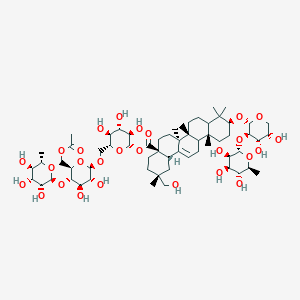
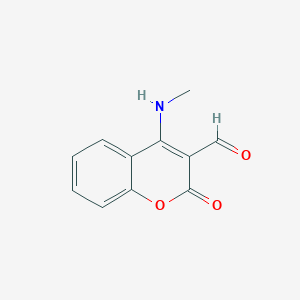
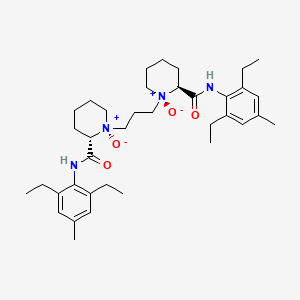

![2,4-Dihydro-5-[(phenylmethoxy)methyl]-4-(3-pyridinyl)-3H-1,2,4-triazole-3-thione](/img/structure/B14080116.png)
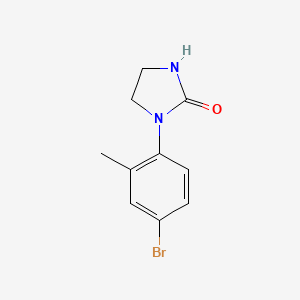
![Ethanone, 1-phenyl-2-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14080118.png)

![7-[(7-Methoxy-3,7-dimethyl-2,5-octadienyl)oxy]-2H-](/img/structure/B14080149.png)


